Cas no 2887-98-1 (3-Buten-2-one,4-phenyl-, oxime)

3-Buten-2-one,4-phenyl-, oxime structure
2887-98-1 structure
Product Name:3-Buten-2-one,4-phenyl-, oxime
CAS No:2887-98-1
MF:C10H11NO
MW:161.200442552567
CID:282230
PubChem ID:5324274
Update Time:2025-07-11

3-Buten-2-one,4-phenyl-, oxime Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-phenyl-, oxime
    • 4-PHENYLBUT-3-EN-2-ONE OXIME
    • 1-phenyl-3-hydroxyiminobut-1-ene
    • 4-Phenyl-3-buten-2-one oxime
    • 4-phenyl-but-3-en-2-one oxime
    • 4-Phenyl-but-3-en-2-on-oxim
    • 4-phenylbutenone oxime
    • benzalacetone oxime
    • benzylidenacetone oxime
    • BENZYLIDENE ACETOXIME
    • benzylideneacetone oxime
    • Methylstyryl ketone oxime
    • Methyl(2-phenylethenyl)ketone oxime
    • 2-Hydroxyimino-4-phenylbut-3-ene
    • 3-buten-2-one, 4-phenyl-, oxime, (2E,3E)-
    • NSC-326121
    • 6H23B9BUN4
    • AKOS003239975
    • NSC 4692
    • (NE)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine
    • 21613-44-5
    • HMS552O03
    • (E)-N-[(E)-1-methyl-3-phenyl-prop-2-enylidene]-hydroxylamine
    • (2E,3E)-4-phenylbut-3-en-2-one oxime
    • (2E,3E)-4-Phenyl-3-buten-2-one oxime #
    • 3-Buten-2-one, 4-phenyl-, oxime
    • NSC4692
    • MFCD00173870
    • SCHEMBL9004106
    • (E)-4-phenyl-3-buten-2-one oxime
    • NSC-4692
    • EINECS 220-752-5
    • A820041
    • OGVPVEBIPIJKEJ-MFDVASPDSA-N
    • NSC326121
    • Benzylidene acetone oxime
    • 2887-98-1
    • Benzalacetonoxim
    • 3-Buten-2-one oxime, 4-phenyl
    • Inchi: 1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9+
    • InChI Key: OGVPVEBIPIJKEJ-MFDVASPDSA-N
    • SMILES: O/N=C(\C)/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.08400
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 2.54990

3-Buten-2-one,4-phenyl-, oxime Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

3-Buten-2-one,4-phenyl-, oxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF30822-500mg
4-PHENYLBUT-3-EN-2-ONE OXIME
2887-98-1 95%
500mg
$412.00 2024-04-20
A2B Chem LLC
AF30822-1g
4-PHENYLBUT-3-EN-2-ONE OXIME
2887-98-1 95%
1g
$439.00 2024-04-20
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.